molecular formula C12H12F3NO2 B4293806 4-Trifluoromethylbenzoic acid, morpholide

4-Trifluoromethylbenzoic acid, morpholide

Cat. No.: B4293806
M. Wt: 259.22 g/mol
InChI Key: MYRLQCZKMYLLEM-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)benzoyl]morpholine is an organic compound with the molecular formula C12H12F3NO It is characterized by the presence of a morpholine ring attached to a benzoyl group substituted with a trifluoromethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethylbenzoic acid, morpholide typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with morpholine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. A common procedure involves dissolving morpholine in an organic solvent such as dichloromethane, followed by the slow addition of 4-(trifluoromethyl)benzoyl chloride. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)benzoyl]morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl halides, with reactions typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated morpholine derivatives, while oxidation can produce corresponding ketones or carboxylic acids.

Scientific Research Applications

4-[4-(Trifluoromethyl)benzoyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Trifluoromethylbenzoic acid, morpholide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Trifluoromethyl)benzoyl]morpholine is unique due to the presence of both a morpholine ring and a trifluoromethyl-substituted benzoyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

morpholin-4-yl-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)10-3-1-9(2-4-10)11(17)16-5-7-18-8-6-16/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRLQCZKMYLLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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